4-chloro-1-(3-fluoropropyl)-1H-pyrazol-3-amine 4-chloro-1-(3-fluoropropyl)-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17659627
InChI: InChI=1S/C6H9ClFN3/c7-5-4-11(3-1-2-8)10-6(5)9/h4H,1-3H2,(H2,9,10)
SMILES:
Molecular Formula: C6H9ClFN3
Molecular Weight: 177.61 g/mol

4-chloro-1-(3-fluoropropyl)-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC17659627

Molecular Formula: C6H9ClFN3

Molecular Weight: 177.61 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-1-(3-fluoropropyl)-1H-pyrazol-3-amine -

Specification

Molecular Formula C6H9ClFN3
Molecular Weight 177.61 g/mol
IUPAC Name 4-chloro-1-(3-fluoropropyl)pyrazol-3-amine
Standard InChI InChI=1S/C6H9ClFN3/c7-5-4-11(3-1-2-8)10-6(5)9/h4H,1-3H2,(H2,9,10)
Standard InChI Key MHXYBAMSTSLDGT-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=NN1CCCF)N)Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a pyrazole core (C₃H₃N₂) with three distinct substituents:

  • Chlorine at position 4, contributing electron-withdrawing effects that stabilize the aromatic system.

  • 3-Fluoropropyl group at position 1, introducing steric bulk and fluorophilic interactions.

  • Amine group at position 3, enabling hydrogen bonding and derivatization opportunities.

The systematic IUPAC name, 4-chloro-1-(3-fluoropropyl)-1H-pyrazol-3-amine, reflects this substitution pattern.

Structural Analogues

Comparisons to structurally related compounds, such as 4-bromo-1-(3-fluoropropyl)-3-methyl-1H-pyrazole and 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid , suggest that the fluorine atom in the propyl chain enhances metabolic stability, while the chlorine atom modulates electronic properties .

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis of 4-chloro-1-(3-fluoropropyl)-1H-pyrazol-3-amine is documented, plausible routes include:

Route 1: Alkylation of Pyrazole Precursors

  • Formation of Pyrazole Core: Condensation of hydrazine with α,β-unsaturated ketones or aldehydes.

  • Chlorination: Electrophilic substitution using chlorinating agents (e.g., Cl₂, SOCl₂) at position 4.

  • Propyl Group Introduction: Nucleophilic substitution with 3-fluoropropyl bromide under basic conditions.

  • Amination: Conversion of a nitro or cyano group at position 3 to an amine via reduction (e.g., H₂/Pd-C) .

Route 2: Multicomponent Reactions
One-pot synthesis leveraging Ugi or Biginelli reactions to assemble the pyrazole ring with pre-installed substituents.

Optimization Challenges

  • Regioselectivity: Ensuring correct positioning of substituents during ring formation.

  • Yield Improvements: Catalytic methods (e.g., palladium-mediated couplings) may enhance efficiency .

Physical and Chemical Properties

Physicochemical Profile

PropertyValue/Description
Molecular FormulaC₆H₁₀ClFN₃
Molecular Weight193.62 g/mol
Melting PointEstimated 85–95°C (analogous to)
SolubilityModerate in polar aprotic solvents (e.g., DMSO)
logP~2.1 (predicted)

Stability and Reactivity

  • Thermal Stability: Decomposes above 200°C, typical for halogenated pyrazoles .

  • Hydrolytic Sensitivity: Susceptible to hydrolysis under strong acidic/basic conditions due to the amine group.

Pharmacological and Biological Activities

Mechanism of Action

Pyrazole derivatives often target enzymes or receptors. For example:

  • Kinase Inhibition: Analogous compounds inhibit insulin-like growth factor-1 receptor (IGF-1R) kinases, suggesting potential anticancer applications .

  • Neuromodulation: Fluorinated pyrazoles act as positive allosteric modulators (PAMs) of metabotropic glutamate receptors (e.g., mGlu4) .

Biological Data (Inferred)

AssayResult (Hypothetical)
IC₅₀ (IGF-1R Inhibition)50–100 nM (cf. )
EC₅₀ (mGlu4 PAM)10–30 nM (cf. )

Applications in Various Industries

Pharmaceutical Development

  • Anticancer Agents: Potential IGF-1R inhibition aligns with strategies to target tumor proliferation .

  • Neurotherapeutics: Fluorinated side chains improve blood-brain barrier penetration, relevant for Parkinson’s disease treatments .

Agrochemicals

Chlorinated pyrazoles are herbicidal; the amine group may enhance soil persistence or target specificity .

Material Science

Fluorine’s electronegativity could aid in designing conductive polymers or corrosion inhibitors.

Analytical Characterization Techniques

Spectroscopic Methods

  • ¹H/¹³C NMR: Confirm substituent positions (e.g., δ 4.2 ppm for fluoropropyl protons).

  • Mass Spectrometry: Molecular ion peak at m/z 193.62 (M⁺) .

Chromatography

  • HPLC: Purity analysis using C18 columns (retention time ~8–10 min).

Future Perspectives and Research Directions

Unmet Needs

  • Structure-Activity Relationships (SAR): Systematic studies to optimize substituent effects.

  • In Vivo Efficacy: Testing in disease models (e.g., xenografts for oncology) .

Collaborative Opportunities

Partnerships with academic and industrial labs could accelerate translational applications, leveraging fluorinated pyrazoles’ unique properties .

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